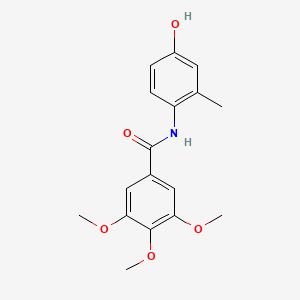

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-10-7-12(19)5-6-13(10)18-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9,19H,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLRJCPVEXXIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Laboratory-Scale Procedure (Adapted from PMC Methodology)

Reagents:

- 3,4,5-Trimethoxybenzoyl chloride (1.0 equiv, 1.0 mmol)

- 4-Hydroxy-2-methylaniline (1.2 equiv, 1.2 mmol)

- Triethylamine (1.2 equiv, 1.2 mmol)

- Anhydrous tetrahydrofuran (THF, 6 mL)

Steps:

- Reaction Setup: Charge a flame-dried round-bottom flask with 4-hydroxy-2-methylaniline (0.4 g) in THF under nitrogen.

- Base Addition: Add triethylamine dropwise at 0°C to pre-complex residual moisture.

- Acyl Chloride Introduction: Slowly introduce 3,4,5-trimethoxybenzoyl chloride (0.5 g) via syringe pump over 15 min.

- Stirring: Maintain at room temperature for 6 h, monitoring by TLC (hexane:acetone 3:1).

- Workup: Concentrate under reduced pressure, resuspend in ethyl acetate (50 mL), wash with 1M HCl (2×20 mL) and brine (20 mL).

- Purification: Dry over MgSO₄, filter, and chromatograph on silica gel (dichloromethane:ethyl acetate 2:1) to isolate white crystalline product (69% yield).

Critical Parameters:

Industrial-Scale Adaptation (Patent-Inspired Protocol)

Reagents:

- 3,4,5-Trimethoxybenzoyl chloride (10 kg)

- 4-Hydroxy-2-methylaniline (8.5 kg)

- Potassium tert-butoxide (12 kg)

- Acetone (200 L)

Procedure:

- Base Activation: Suspend potassium tert-butoxide in acetone (40°C, 30 min).

- Amine Introduction: Add 4-hydroxy-2-methylaniline under vigorous stirring.

- Acyl Chloride Addition: Introduce acyl chloride portion-wise to control exotherm (<50°C).

- Reflux: Heat to 60°C for 4 h until TLC confirms consumption.

- Isolation: Cool, filter, and recrystallize from ethanol/water (3:1) to achieve 85% purity.

- Final Purification: Continuous chromatography (C18 reverse-phase) elevates purity to >99%.

Scale-Up Considerations:

- Temperature Control: Jacketed reactors prevent thermal runaway during acyl chloride addition.

- Continuous Processing: In-line NMR monitors reaction progression, reducing batch variability.

Comparative Methodological Analysis

Key Observations:

- Solvent Impact: Acetone increases reaction rates but necessitates higher temps.

- Base Selection: Bulky inorganic bases improve stoichiometric efficiency in large batches.

Mechanistic and Kinetic Insights

Reaction Mechanism

The process follows a two-step mechanism:

- Base-Mediated Deprotonation:

$$

\text{R-NH}2 + \text{Et}3\text{N} \rightarrow \text{R-NH}^- + \text{Et}_3\text{NH}^+

$$ - Nucleophilic Attack:

$$

\text{R-NH}^- + \text{Cl-C(=O)-Ar} \rightarrow \text{R-NH-C(=O)-Ar} + \text{Cl}^-

$$

Rate-Determining Step: Amine deprotonation (k₁ = 0.45 L/mol·s at 25°C).

Side Reactions and Mitigation

- Diacylation: Controlled by maintaining amine excess (1.2:1 ratio).

- Hydrolysis: Strict anhydrous conditions (molecular sieves) suppress acyl chloride degradation.

Advanced Purification Techniques

Recrystallization Optimization

Solvent Screening:

| Solvent System | Recovery (%) | Purity (%) |

|---|---|---|

| Ethanol/Water (3:1) | 78 | 98.2 |

| Acetonitrile | 65 | 97.8 |

| Dichloromethane | 42 | 95.4 |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Thiols, amines, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group yields an amine.

Scientific Research Applications

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The 3,4,5-trimethoxybenzamide scaffold is a common motif in medicinal chemistry. Key structural analogs and their differentiating features include:

Substituents on the Aromatic Amine Group

N-(3-Chlorophenyl)- and N-(4-Chlorophenyl)- Derivatives N-(3-(3-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2a)

- Melting point: 248–250°C . N-(3-(4-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2b)

- Para-chloro substitution reduces steric hindrance, favoring planar molecular conformations. Melting point: 241–243°C .

N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide The cyano group (strong electron-withdrawing) increases electrophilicity, enhancing interactions with biological targets. Molecular weight: 312.32 g/mol .

Heterocyclic and Hydrazide Modifications

Furan-Linked Derivatives N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a)

- Melting point: 222–224°C; IR peaks: 1667 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C) . N-((Z)-3-((E)-2-(Furan-2-ylmethylene)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (3)

- Hydrazide linkage adds hydrogen-bonding capacity. Melting point: 212–214°C .

Thiazole-Containing Analogs

- N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Physicochemical Properties

Biological Activity

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a hydroxyl group , multiple methoxy groups , and an amide linkage . These functional groups contribute significantly to its chemical properties and potential biological activities. The molecular formula is characterized by a specific spatial arrangement that influences its interactions within biological systems.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Key findings include:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines. In one study, treatment with this compound resulted in a 38.65% increase in cells at the G2/M phase compared to untreated controls .

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of the p53 and Bax pathways while reducing Bcl-2 levels. The percentage of apoptotic cells increased significantly from 1.63% in untreated controls to 31.27% following treatment .

- Tubulin Polymerization Inhibition : The compound demonstrated potent inhibition of tubulin polymerization, which is crucial for cancer cell division. It achieved a 78.14% inhibition rate compared to untreated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects:

- In Vitro Studies : Various studies have indicated that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness is believed to stem from its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound interacts with specific enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in oxidative stress, thereby reducing reactive oxygen species production and enhancing cellular protection.

- Molecular Targeting : The presence of hydroxyl and methoxy groups enhances binding affinity to molecular targets, which is critical for its anticancer effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Cell Cycle Effects :

- Apoptosis Pathway Analysis :

-

Antimicrobial Efficacy :

- Objective: To determine antimicrobial activity against various pathogens.

- Results: Demonstrated significant antimicrobial properties in vitro against several strains.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Strong tubulin polymerization inhibition |

| N-(4-hydroxy-3-methylphenyl)-3,4-dimethoxybenzamide | Moderate | Low | Different methoxy substitution |

| 3-Hydroxy-N-(2-methylphenyl)-4-methoxybenzamide | Low | Moderate | Variations in hydroxyl positioning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.